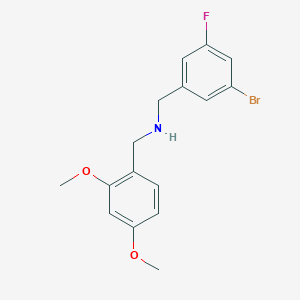![molecular formula C14H20BNO7S B1458652 (3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-methoxyphenyl)boronic acid CAS No. 1704096-51-4](/img/structure/B1458652.png)
(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-methoxyphenyl)boronic acid
Descripción general
Descripción
The compound “(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-methoxyphenyl)boronic acid” is a complex organic molecule. It contains a boronic acid group attached to a phenyl ring, which is further connected to a 1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a boronic acid group attached to a phenyl ring, which is further connected to a 1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl group . The InChI code for this compound is 1S/C13H18BNO4/c16-14(17)11-2-1-3-12(10-11)15-6-4-13(5-7-15)18-8-9-19-13/h1-3,10,16-17H,4-9H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 263.1 . The compound 1,4-Dioxa-8-azaspiro[4.5]decan-8-ium, a component of the molecule, has a density of 1.117 g/mL at 20°C .Aplicaciones Científicas De Investigación
Synthesis of Spirocyclic Compounds
This compound is pivotal in the synthesis of spirocyclic structures, which are prevalent in many biologically active molecules. The 1,4-dioxa-8-azaspiro[4.5]decane moiety serves as a key scaffold in the construction of complex spirocyclic pharmacophores used in drug discovery .
Boron Neutron Capture Therapy (BNCT)
The boronic acid group in this compound can be utilized for Boron Neutron Capture Therapy, a targeted cancer treatment. By incorporating boron into compounds that selectively accumulate in tumor cells, this therapy leverages the capture and fission reactions of boron when exposed to neutrons to destroy cancer cells .
Development of Liquid Crystals
The unique structural features of this compound may contribute to the development of new liquid crystal materials. Its molecular geometry can induce the required anisotropy for liquid crystalline phases, which are essential in display technologies .
Organic Light-Emitting Diodes (OLEDs)
The electronic properties of the boronic acid moiety make it a candidate for use in the development of OLEDs. The compound’s ability to form electron-deficient regions can enhance charge transfer processes, which are critical for the efficiency of OLEDs .
Polymer Chemistry
In polymer chemistry, this compound can be used to introduce boronic acid functionalities into polymers. This can lead to the creation of responsive materials that can change their properties in response to external stimuli such as pH, glucose levels, or the presence of certain ions .
Sensing Applications
The boronic acid group is known for its ability to form reversible covalent bonds with diols, such as sugars. This feature can be exploited in the design of sensors for glucose or other biologically relevant molecules, which is highly valuable in medical diagnostics .
Supramolecular Chemistry
The spirocyclic and boronic acid components of this compound offer a unique opportunity for the creation of supramolecular assemblies. These structures can be used to mimic complex biological systems or create novel materials with specific functions .
Catalysis
Lastly, the boronic acid moiety is a well-known catalyst in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound could be explored as a potential catalyst or catalyst ligand in various organic transformations .
Safety and Hazards
The compound is classified as an irritant, causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Propiedades
IUPAC Name |
[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO7S/c1-21-12-3-2-11(15(17)18)10-13(12)24(19,20)16-6-4-14(5-7-16)22-8-9-23-14/h2-3,10,17-18H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRGSQBHWRNSMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)OCCO3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 6-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458575.png)



![methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate](/img/structure/B1458581.png)




![2-[2-(2,2,3,3-Tetrafluoropropoxy)ethoxy]ethan-1-ol](/img/structure/B1458589.png)

![4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1458591.png)